Nocloprost

Übersicht

Beschreibung

Nocloprost is a synthetic analog of prostaglandin E2, known for its gastroprotective and ulcer-healing properties. It exhibits high gastroprotective potency, relatively weak gastric inhibitory activity, and low systemic bioavailability after oral administration . Initially developed by Bayer AG, this compound was in phase II clinical trials for the treatment of peptic ulcers before its development was discontinued .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of lactones, which are cyclic esters, as key intermediates . The Corey-Nicolaou method, Yamaguichi method, Shiina method, Mukaiyama method, and ring-closing metathesis are some of the methods used in the synthesis of prostaglandin analogs, including nocloprost .

Industrial Production Methods: Industrial production of this compound involves the optimization of reaction conditions to achieve high yields and purity. The use of cyclodextrins, such as β- and γ-cyclodextrins, has been studied to improve the solubility and stability of this compound . Inclusion complexation with cyclodextrins enhances the pharmaceutical properties of this compound, making it more suitable for industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nocloprost unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Chromtrioxid können verwendet werden, um sauerstoffhaltige funktionelle Gruppen einzuführen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet, um Carbonylgruppen zu Alkoholen zu reduzieren.

Substitution: Halogenierungsreaktionen unter Verwendung von Reagenzien wie Thionylchlorid und Phosphortribromid können Halogenatome in das Molekül einführen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

Gastroprotective Effects

Mechanism of Action

Nocloprost exhibits potent gastroprotective effects by interacting with EP1 and EP3 receptors on gastric mucosal cells. This interaction leads to enhanced mucosal growth and protection against gastric lesions, making it a significant focus in gastrointestinal pharmacology .

Clinical Studies

A study demonstrated that this compound was the most effective oral compound in preventing gastric mucosal damage in rats induced by various noxious stimuli, such as restraint-cold stress and ethanol . In human trials, doses of 200 micrograms significantly reduced gastric acid secretion without affecting gastric emptying, indicating its potential for peptic ulcer therapy .

Pharmacokinetics

Bioavailability and Dosage

Research on the pharmacokinetics of this compound revealed low systemic bioavailability after oral administration but effective gastroprotective activity at specific doses. A study involving ten male volunteers showed that while lower doses (50-100 micrograms) were ineffective in altering gastric functions, a higher dose (200 micrograms) resulted in moderate gastric acid inhibition .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Low |

| Effective Dose Range | 50-200 μg |

| Gastric Acid Inhibition | Moderate at 200 μg |

| Effect on Gastric Emptying | No significant change |

Pharmaceutical Chemistry

Complexation Studies

The pharmaceutical properties of this compound have been enhanced through complexation with cyclodextrins. Studies showed that solid complexes formed with β- and γ-cyclodextrins improved solubility and stability, which are crucial for effective drug formulation.

Vasodilatory Effects

Experimental Findings

this compound has also been studied for its vasodilatory actions. In isolated perfused rabbit kidneys, lower concentrations inhibited pressor responses to sympathetic stimulation and angiotensin II while potentiating the effect of exogenous noradrenaline. This suggests potential applications in managing conditions related to vascular function.

Comparative Studies with Other Prostaglandin Analogs

This compound has been compared with other prostaglandin analogs like iloprost and nileprost. It demonstrated superior efficacy in protecting against stress-induced ulcers compared to these compounds .

Wirkmechanismus

Nocloprost exerts its effects by mimicking the actions of prostaglandin E2. It binds to prostaglandin E2 receptors, leading to the activation of signaling pathways that promote gastroprotection and ulcer healing . The compound inhibits the release of endogenous norepinephrine from the rat isolated trachea, indicating its potential role in modulating neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Misoprostol: Another prostaglandin E2 analog used for its gastroprotective properties.

Iloprost: A prostacyclin analog used for its vasodilatory effects in pulmonary arterial hypertension.

Polaprezinc: A zinc and L-carnosine complex used for its gastroprotective and antioxidant properties.

Uniqueness of Nocloprost: this compound is unique due to its high gastroprotective potency and relatively weak gastric inhibitory activity. Unlike other prostaglandin analogs, this compound exhibits low systemic bioavailability, making it a safer option for oral administration .

Biologische Aktivität

Nocloprost is a synthetic analog of prostaglandin E2 (PGE2) known for its gastroprotective properties. This compound acts primarily as an agonist at the EP1 and EP3 receptors, playing a significant role in gastrointestinal physiology and pathology. The following sections detail the biological activity of this compound, including its mechanisms, effects on gastric functions, and relevant research findings.

This compound functions by mimicking the action of natural prostaglandins, which are lipid compounds involved in various physiological processes. Specifically, it binds to the EP1 and EP3 receptors, leading to several biological effects:

- Gastroprotection : this compound enhances mucosal defense mechanisms in the gastrointestinal tract.

- Inhibition of Gastric Acid Secretion : At higher doses, it can moderately inhibit gastric acid secretion.

- Promotion of Mucosal Healing : It accelerates the healing process in chronic gastric ulcerations.

Effects on Gastric Functions

Research has shown that this compound has a complex interaction with gastric functions. A study conducted on human subjects demonstrated that:

- Dosing : At doses of 50 and 100 micrograms, this compound was ineffective in altering gastric acid secretion or intragastric pH. However, a dose of 200 micrograms significantly reduced the response to pentagastrin and peptone meals by 30-50% and abolished plasma gastrin response without affecting gastric emptying .

- Gastroprotective Potency : this compound exhibited high gastroprotective potency, particularly against ethanol-induced gastric lesions in animal models .

Table 1: Summary of Key Research Findings on this compound

Case Studies

- Human Clinical Trials : In a controlled study involving human participants, this compound at varying doses was administered to evaluate its effects on gastric acid secretion and mucosal integrity. The results indicated that while lower doses had negligible effects, higher doses effectively suppressed gastrin release without adverse side effects .

- Animal Models : In studies involving rats subjected to ethanol-induced gastric injury, this compound demonstrated significant protective effects. The administration of this compound resulted in a marked reduction in ulcer incidence compared to control groups treated with standard anti-ulcer medications .

Eigenschaften

IUPAC Name |

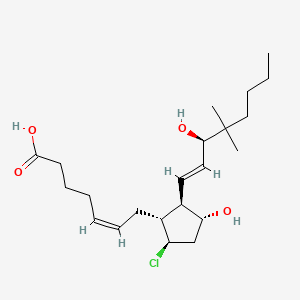

(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOFTOLPMOTZKD-OPVFONCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021624 | |

| Record name | Nocloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79360-43-3 | |

| Record name | Nocloprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCLOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7POM2OXT4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.